molecular formula C11H13N3O B3365023 [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1193389-79-5

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B3365023
CAS No.: 1193389-79-5
M. Wt: 203.24
InChI Key: YALYWHRMDNVVIO-UHFFFAOYSA-N
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Description

Contextualizing Pyrazole (B372694) Derivatives in Chemical Research

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.govnbinno.com This structural motif is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. mdpi.com The versatility of the pyrazole ring allows for various substitution patterns, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize pharmacological activity. nih.govnih.gov

The significance of pyrazole derivatives is underscored by their presence in numerous clinically approved drugs. nih.gov These compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. nih.govnbinno.com The success of drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Difenamizole (an analgesic) has cemented the pyrazole core as a critical pharmacophore in drug discovery and development. nih.gov Consequently, the synthesis and biological evaluation of novel pyrazole derivatives remain an active and highly competitive area of contemporary chemical research. nbinno.commdpi.com

Rationale for Investigating the [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine Scaffold

The specific structural arrangement of this compound provides a compelling rationale for its investigation. The molecule can be deconstructed into three key components: the pyrazole core, the N-aryl substituent (4-methoxyphenyl), and the methanamine side chain at the 3-position. Each component contributes to its potential as a bioactive compound.

The Pyrazole Core: As established, the pyrazole ring is a versatile and pharmacologically validated scaffold. Its aromatic nature and the presence of two nitrogen atoms allow for multiple points of interaction with biological macromolecules, including hydrogen bonding and π-π stacking.

The 1-(4-methoxyphenyl) Group: The substitution of an aryl group at the N1 position is a common strategy in the design of bioactive pyrazoles. The 4-methoxyphenyl (B3050149) group, in particular, is an electron-donating moiety that can influence the electronic distribution of the pyrazole ring, potentially modulating its binding affinity for specific targets. nih.gov Furthermore, the methoxy (B1213986) group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological receptors. nih.gov

The 3-Methanamine Group: The (pyrazolyl)methanamine substructure is a key area of interest. Research into related scaffolds, such as (1H-pyrazol-4-yl)methanamines, has identified them as promising inhibitors of enzymes like phosphoinositide 3-kinase gamma (PI3Kγ), a target implicated in inflammation and cancer. researchgate.netchula.ac.th The primary amine group provides a basic center that can form crucial ionic interactions or hydrogen bonds within an enzyme's active site. Its placement at the C3 position offers a distinct spatial arrangement for such interactions compared to other isomers.

The combination of a proven heterocyclic core, a modulating N-aryl substituent, and a functionally significant methanamine side chain makes the this compound scaffold a logical and promising candidate for targeted synthesis and pharmacological screening.

Overview of Research Trajectories for Aryl-Substituted Pyrazolylmethanamines

Research into aryl-substituted pyrazolylmethanamines and related structures is diverse, targeting a variety of disease pathways. A primary trajectory involves the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

One notable area of research has focused on (1H-pyrazol-4-yl)methanamines as potential PI3Kγ inhibitors. researchgate.netchula.ac.th A study detailed the synthesis of a series of these compounds and evaluated their inhibitory potential. The research found that modifications to the methanamine moiety, such as the introduction of urea (B33335) and ester functionalities, could significantly improve inhibitory activity against the PI3Kγ isozyme. researchgate.net

Table 1: PI3Kγ Inhibition by (1H-pyrazol-4-yl)methanamine Derivatives researchgate.net
Compound ModificationResulting Functional GroupPI3Kγ Inhibition
Initial MoleculeMethanamine36%
Minor ModificationUrea/EsterUp to 73%

Another significant research avenue for related pyrazole structures is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govmdpi.com For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed as CDK2 inhibitors. In this case, the pyrazole moiety served as a bioisosteric replacement for a phenylsulfonamide group, leading to compounds with potent CDK2 inhibitory activity in the low nanomolar range. nih.govmdpi.com This highlights the utility of the pyrazole scaffold in designing highly selective and potent enzyme inhibitors for anticancer applications. nih.govmdpi.com

Table 2: Activity of a Potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative nih.gov
TargetActivity (Ki)Cellular Effect
CDK20.005 µMInduced apoptosis in ovarian cancer cells

Furthermore, research on 1-aryl-1H-pyrazol-4-yl derivatives has explored their potential as tubulin inhibitors. nih.govresearchgate.net One study synthesized a series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones, which demonstrated significant anti-proliferative activity by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. nih.govresearchgate.net Structure-activity relationship (SAR) studies in this context have shown that the nature and position of substituents on the aryl ring are critical for bioactivity. researchgate.net

Collectively, these research trajectories demonstrate that aryl-substituted pyrazolylmethanamines and their analogues are versatile scaffolds. The primary focus of current research is on modulating their structure to achieve potent and selective inhibition of key biological targets, particularly protein kinases and tubulin, for the development of new anticancer and anti-inflammatory therapeutics.

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-7-6-9(8-12)13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALYWHRMDNVVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252708
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
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Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-79-5
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Methoxyphenyl 1h Pyrazol 3 Yl Methanamine and Analogs

Classical Approaches to Pyrazole (B372694) Ring Construction

Traditional methods for pyrazole synthesis have long been the bedrock of pyrazole chemistry, offering reliable and versatile routes to a wide array of derivatives.

The most common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This reaction's outcome can be influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine (B178648). nih.gov For instance, the reaction of an aryl-substituted hydrazine with an unsymmetrical 1,3-diketone can lead to the formation of two regioisomers, though often one is favored. nih.govcdnsciencepub.com

In a specific example relevant to the target compound's scaffold, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was synthesized by reacting 6-(4-chlorophenyl)-4,6-dioxohexanoic acid with 4-methoxyphenylhydrazine hydrochloride. nih.gov Similarly, the reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydraziniumchloride has been shown to be regiospecific, yielding 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov

The reaction conditions for these cyclocondensations can be varied. For example, iodine has been used to enhance the cyclization process, and catalysts such as TsOH can be employed. nih.gov The in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, followed by a one-pot reaction with hydrazines, represents a multicomponent extension of this classical approach. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Reactant1,3-Dicarbonyl/EquivalentProductReference
4-methoxyphenylhydrazine hydrochloride6-(4-chlorophenyl)-4,6-dioxohexanoic acid3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid nih.gov
2-(4-methoxyphenyl)hydraziniumchloridebenzoylacetonitrile1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov
Substituted hydrazines1,3-dicarbonyl compoundsSubstituted pyrazoles nih.gov

1,3-Dipolar Cycloaddition Strategies

Another classical yet powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. acs.org This approach is particularly useful for preparing 3,5-disubstituted pyrazoles with high regioselectivity. acs.org A significant advantage of modern adaptations of this method is the in-situ generation of diazo compounds from stable precursors like tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. acs.orgacs.org

The reaction of diazo compounds, generated in situ from aldehydes, with terminal alkynes provides a convergent route to 3,5-disubstituted pyrazoles. acs.org This method has been developed into a convenient one-pot procedure. acs.org Furthermore, intramolecular versions of this reaction, using alkyne-tethered tosylhydrazones, have been developed to access fused polycyclic pyrazoles under transition-metal-free conditions. acs.org The 1,3-dipolar cycloaddition approach offers a high degree of flexibility and functional group tolerance. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Diazo PrecursorDipolarophileKey FeaturesReference
Aldehydes (via tosylhydrazones)Terminal alkynesIn-situ generation of diazo compounds, one-pot procedure, regioselective acs.org
Alkyne-tethered tosylhydrazonesIntramolecular alkyneTransition-metal-free, synthesis of fused polycyclic pyrazoles acs.org
Phenyl hydrazonesBenzoquinoneGreen synthesis, mild basic conditions iiardjournals.org

Modern Synthetic Strategies for Pyrazole and Its Derivatives

In recent years, a focus on green chemistry, efficiency, and atom economy has driven the development of modern synthetic strategies for pyrazole construction. These methods often offer significant advantages over classical approaches in terms of reaction times, yields, and environmental impact.

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their high efficiency and atom economy. nih.govmdpi.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. beilstein-journals.orgmdpi.com

Several MCR strategies have been developed for the synthesis of pyrazoles. For example, a four-component reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303) can be used to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org Another approach involves a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium. rsc.org The modular nature of MCRs allows for the rapid generation of diverse libraries of pyrazole-containing compounds. beilstein-journals.org

Table 3: Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsProduct TypeReference
FourAldehydes, malononitrile, β-ketoesters, hydrazine hydrateDihydropyrano[2,3-c]pyrazoles rsc.org
ThreePhenyl hydrazines, aldehydes, malononitrile5-amino pyrazoles rsc.org
ThreeAryl glyoxal, aryl thioamide, pyrazolonesPyrazole-linked thiazoles acs.org

Microwave-Assisted Synthesis

The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and pyrazole synthesis is no exception. benthamdirect.comdergipark.org.tr Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and improved purity of the products compared to conventional heating methods. mdpi.comresearchgate.net This technique is considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. researchgate.netrsc.org

The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines has been successfully achieved under microwave irradiation. mdpi.com Similarly, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles can be performed efficiently using microwave heating. researchgate.net The ability to precisely control reaction temperature and pressure in modern microwave reactors allows for the optimization of reaction conditions to favor the desired products. dergipark.org.tr

Ultrasound irradiation is another green chemistry technique that has been applied to the synthesis of pyrazole derivatives. benthamdirect.comrsc.org Sonication can enhance reaction rates by creating localized high temperatures and pressures through the process of acoustic cavitation. researchgate.net This method often allows for reactions to be carried out under milder conditions and in shorter times than conventional methods.

The ultrasound-assisted synthesis of pyrazolyl thiourea (B124793) derivatives has been reported as a rapid and environmentally sustainable process. Additionally, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be facilitated by ultrasound irradiation under solvent-free conditions, leading to excellent yields in very short reaction times. researchgate.net The use of ultrasound has also been demonstrated in the synthesis of tetrazole-based pyrazolines. nih.gov

Mechanochemical Approaches

Mechanochemical synthesis, utilizing mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. Ball milling, a common mechanochemical technique, has been successfully employed in the solvent-free synthesis of various heterocyclic compounds, including pyrazole derivatives.

A notable example is the two-step, solvent-free synthesis of polyfunctionalized pyrazoles under ball-milling conditions. This method involves the (3+2)-cycloaddition of in situ generated nitrile imines with chalcones, followed by the oxidation of the resulting 5-acylpyrazolines with activated MnO₂. While this specific study produced 1,4-diarylpyrazoles, the principles of mechanochemical activation are applicable to the synthesis of other substituted pyrazoles. For instance, a reaction of a chalcone (B49325) with a hydrazonoyl halide under ball-milling conditions can yield the pyrazoline precursor, which is then oxidized to the pyrazole. This approach offers advantages such as reduced reaction times, high yields, and avoidance of hazardous solvents.

Solvent-Free and Green Chemistry Methodologies

Solvent-free and green chemistry principles are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. These methodologies often involve the use of solid-supported catalysts or microwave irradiation to facilitate reactions without a solvent medium.

One-pot multicomponent reactions are particularly amenable to green chemistry approaches. For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions by reacting an aryl hydrazine, a β-ketoester, an aromatic aldehyde, and malononitrile. While not directly yielding the target compound, this demonstrates the feasibility of constructing complex pyrazole-containing systems without solvents.

Furthermore, the synthesis of 1,3,5-trisubstituted pyrazoles has been accomplished through a one-pot reaction involving the electrophilic amination of primary amines to generate hydrazines in situ, which then react with 1,3-diketones. This method, which can be performed with minimal solvent, avoids the handling of potentially hazardous hydrazine reagents directly.

Catalyst-free cycloaddition of diazo compounds to alkynes under solvent-free heating conditions also represents a green route to pyrazole synthesis, affording products in high yields without the need for extensive purification.

Catalytic Synthesis Routes

Catalysis plays a crucial role in the efficient and selective synthesis of pyrazole derivatives. Both acid and metal catalysts have been employed to promote the cyclocondensation and subsequent functionalization reactions.

For instance, the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine is catalyzed by concentrated hydrochloric acid in ethanol (B145695) to yield the corresponding hydrazone. mdpi.com Similarly, the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the 4-position of the pyrazole ring, is a classic example of a reaction that proceeds via a catalytic cycle involving a Vilsmeier reagent (a chloroiminium ion). This reaction is a key step in producing pyrazole-carbaldehyde precursors necessary for the synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes from the corresponding 3-triflyloxy-pyrazole precursor. ktu.edu This highlights the utility of catalytic methods in the functionalization of the pyrazole core.

Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. Therefore, achieving regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles like this compound.

The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines is a common method for pyrazole synthesis. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. For the synthesis of 1,3,5-substituted pyrazoles, the more nucleophilic nitrogen of the substituted hydrazine typically attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

An efficient method for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. mdpi.com In this approach, enaminones act as dipolarophiles and in situ generated nitrilimines serve as dipoles. By carefully choosing the starting materials and reaction conditions, a high degree of regioselectivity can be achieved.

Formation of the Methanamine Linkage

The final step in the synthesis of this compound involves the introduction of the methanamine group at the C3 position of the pyrazole ring. This is typically achieved through the functionalization of a suitable precursor, such as a pyrazole-carbaldehyde or a halomethyl-pyrazole.

Reductive Amination of Pyrazole-Carbaldehyde Precursors

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. nih.gov In the context of synthesizing the target molecule, this involves the reaction of a 1-(4-methoxyphenyl)-1H-pyrazole-3-carbaldehyde with an amine in the presence of a reducing agent.

The reaction proceeds through the initial formation of an imine intermediate from the pyrazole-carbaldehyde and the amine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices.

For example, the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) has been successfully carried out using a NaBH₄/I₂ system in methanol (B129727) at room temperature. mdpi.com This demonstrates the feasibility of this approach for pyrazole-4-carbaldehydes, and similar conditions can be applied to the corresponding 3-carbaldehyde isomers.

Precursor AldehydeAmineReducing AgentProductReference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeBenzylamineSodium tetrahydroborateN-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine researchgate.net
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeVarious primary and secondary aminesSodium triacetoxyborohydrideCorresponding ferrocenylpyrazole amines ineosopen.org
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde3-Chloro-4-fluoroanilineNaBH₄/I₂3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline mdpi.com

Nucleophilic Substitution Reactions

An alternative route to the methanamine linkage involves the nucleophilic substitution of a leaving group on a methyl-substituted pyrazole. This typically involves the preparation of a 3-(halomethyl)-1-(4-methoxyphenyl)-1H-pyrazole, where the halogen (e.g., chlorine or bromine) can be displaced by an amine.

A relevant precursor for this approach is 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which is synthesized via the Vilsmeier-Haack reaction. mdpi.com Although this compound has a chloroethoxy group, the principle of nucleophilic substitution on an alkyl halide attached to the pyrazole ring is demonstrated. A similar strategy could be employed by first reducing the carbaldehyde at the C3 position to a hydroxymethyl group, followed by conversion to a chloromethyl or bromomethyl group, which can then undergo nucleophilic substitution with ammonia (B1221849) or a primary amine to yield the desired methanamine.

In Situ Formation of Key Intermediates (e.g., N-(5-pyrazolyl)imine)

The in situ generation of key intermediates is a powerful strategy in organic synthesis, streamlining reaction pathways and often avoiding the isolation of unstable compounds. In the context of synthesizing pyrazole-containing molecules, the formation of an N-pyrazolyl imine intermediate is a notable example. This can be achieved through the condensation reaction of a 5-aminopyrazole with an aldehyde.

For instance, a study on the synthesis of a novel N-pyrazolyl imine, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrated its formation at ambient temperature. researchgate.net The reaction involved the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol, utilizing magnesium sulfate (B86663) as a drying agent to drive the equilibrium towards the imine product. researchgate.net This methodology highlights a straightforward approach to generating the C=N bond of the imine in the reaction mixture, which can then be available for subsequent transformations.

The general principle of this in situ formation can be applied to the synthesis of analogs of this compound. By selecting the appropriate 5-aminopyrazole and aldehyde precursors, various N-(5-pyrazolyl)imine intermediates can be generated and potentially used in further synthetic steps, such as reduction to the corresponding methanamine.

Table 1: Reaction Conditions for the In Situ Formation of an N-pyrazolyl Imine Intermediate researchgate.net

ParameterCondition
Reactants 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde
Solvent Methanol
Drying Agent Magnesium Sulfate
Temperature Ambient
Yield 81%

Synthetic Challenges and Optimization in the Preparation of this compound

The synthesis of specifically substituted pyrazoles like this compound presents several challenges that necessitate careful optimization of reaction conditions.

A primary challenge in pyrazole synthesis is controlling the regioselectivity . The reaction of a monosubstituted hydrazine, such as (4-methoxyphenyl)hydrazine, with an unsymmetrical 1,3-dielectrophilic species can lead to the formation of two possible regioisomers. For example, the reaction between benzoylacetonitrile and 2-(4-methoxyphenyl)hydraziniumchloride was found to be regiospecific, yielding solely the 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, which was not the desired isomer in that particular study. nih.gov This highlights the inherent difficulty in directing the substitution pattern on the pyrazole ring, a challenge that would also be present in the synthesis of the target compound. Unambiguous identification of the correct regioisomer can also be non-trivial, sometimes requiring single-crystal X-ray analysis for confirmation. nih.govnih.gov

Furthermore, the optimization of reaction conditions is crucial for achieving satisfactory yields and purity. This can involve screening various solvents, temperatures, and catalysts. For instance, in the synthesis of trifluoromethylated pyrazole derivatives, the reaction temperature was found to significantly influence the product yield. mdpi.com Similarly, the choice of catalyst can be critical; some pyrazole syntheses may require specific catalysts to proceed efficiently. mdpi.com

The introduction of the methanamine group at the 3-position of the pyrazole ring adds another layer of complexity. This transformation would likely involve the reduction of a suitable precursor, such as a nitrile or an imine. The conditions for this reduction would need to be carefully chosen to avoid side reactions and ensure the stability of the pyrazole core.

Table 2: Summary of Synthetic Challenges and Potential Optimization Strategies

ChallengeDescriptionPotential Optimization Strategies
Regioselectivity Formation of multiple isomers during pyrazole ring closure. nih.govnih.govCareful selection of starting materials and reaction conditions; use of directing groups; chromatographic separation of isomers.
Reaction Conditions Suboptimal yields due to inappropriate temperature, solvent, or catalyst. mdpi.comSystematic screening of reaction parameters; use of microwave-assisted synthesis to reduce reaction times.
Functional Group Introduction Difficulty in introducing the methanamine group at the desired position without affecting the pyrazole ring.Use of protecting groups; selection of mild and selective reducing agents for precursor functional groups (e.g., nitriles, imines).
Characterization Difficulty in unambiguously determining the structure of the final product and intermediates. nih.govnih.govUse of advanced analytical techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction.

Theoretical and Computational Investigations of 1 4 Methoxyphenyl 1h Pyrazol 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and predict various electronic properties. physchemres.org

For pyrazole (B372694) derivatives, DFT is used to calculate parameters that describe their reactivity. nih.gov These reactivity descriptors include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov The molecular electrostatic potential (MESP) map is another valuable output of DFT calculations, which visually represents the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring and any oxygen atoms in substituents are often identified as electron-rich regions (nucleophilic sites). researchgate.net

Table 1: Representative Data from DFT Calculations on a Pyrazole Derivative

Parameter Value
E(RB3LYP) -1426.94 a.u.
Dipole Moment 4.64 Debye
Heat Capacity 106.73 Cal/mol/K
Entropy 196.91 Cal/mol/K

Note: Data is illustrative and based on a similar triazole-pyrazole compound. mdpi.com

Ab initio and semi-empirical methods are also utilized to investigate molecular geometry and energy. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. winthrop.edu These methods can be computationally intensive but offer high accuracy. arxiv.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster and suitable for larger molecules. winthrop.edu Methods like AM1 and PM3 are examples of semi-empirical approaches used for geometry optimization. winthrop.edu For pyrazole derivatives, these calculations can provide optimized bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray crystallography where available. mdpi.com For instance, in a related pyrazole structure, the calculated bond lengths and angles showed a high correlation (R² values > 0.9) with those determined by X-ray diffraction. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the phenyl substituent, while the LUMO may be located on other parts of the molecule, depending on the specific substituents. researchgate.net This distribution indicates the regions of the molecule that are most likely to be involved in electron transfer processes. The HOMO-LUMO gap can also be used to calculate other reactivity descriptors, such as chemical hardness and softness. nih.gov

Table 2: Frontier Molecular Orbital Energies from a Pyrazole Derivative Study

Molecular Orbital Energy (eV)
HOMO -0.3316
LUMO -0.0472
Energy Gap (ΔE) 0.2844

Note: Values are illustrative and taken from a study on a related pyrazole compound. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. researchgate.net It provides a description of the Lewis-like bonding pattern of a molecule in terms of localized orbitals. wisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. acadpubl.eu

Table 3: Illustrative NBO Interaction Energies in a Heterocyclic Compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kJ/mol)
LP(1) N5 π*(C1-C6) 25.48
LP(1) O3 σ*(C2-N1) 18.79
π(C1-C6) π*(N2-C4) 21.34

Note: Data is representative of interactions found in heterocyclic systems and is for illustrative purposes.

Molecular Modeling and Docking Studies of Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. unar.ac.id These studies are crucial for understanding the potential mechanisms of action of a compound, focusing on the non-covalent interactions that stabilize the molecule within a binding site. researchgate.net

Docking simulations place the molecule, referred to as the ligand, into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov The interactions observed in these simulations can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. unar.ac.id For pyrazole derivatives, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and π-π stacking interactions. researchgate.net The specific interactions will depend on the amino acid residues present in the active site of the target protein. researchgate.net These studies provide a detailed view of the interaction mechanisms at the molecular level. japsonline.com

Conformational Analysis and Tautomeric Equilibrium of the Pyrazole Ring

The pyrazole ring itself can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net The relative stability of these tautomers can be influenced by the nature and position of the substituents on the ring. researchgate.net Computational methods can be used to calculate the energies of the different tautomers and predict their equilibrium populations. In many cases, the proton migration is rapid, and an average structure is observed experimentally. researchgate.net However, in the solid state, one tautomer may be favored and stabilized by intermolecular interactions in the crystal lattice. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry fragmentation)

The in-silico prediction of spectroscopic parameters for molecules such as this compound provides a powerful, non-experimental avenue for structural elucidation and characterization. Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These theoretical calculations offer insights that complement and guide experimental work.

The process typically commences with the geometry optimization of the molecule's ground state. For pyrazole derivatives, computational approaches have become increasingly popular for elucidating molecular-level properties, allowing for the prediction of molecular behavior without the need for experimental procedures. mdpi.com For instance, in studies of related pyrazole compounds, equilibrium optimization is often performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p). nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate spectroscopic parameters. Theoretical vibrational analysis can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy results. mdpi.com For example, the characteristic C–H stretching modes in heteroaromatic systems are expected in the 3100–3000 cm⁻¹ range, and N–H stretching vibrations typically appear between 3500 and 3300 cm⁻¹. mdpi.com For this compound, the predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, including the N-H bonds of the amine group, the C-H bonds of the aromatic rings and the pyrazole ring, the C-N and C=C bonds of the pyrazole, and the C-O bond of the methoxy (B1213986) group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. In a related compound, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, the transformation of an aldehyde to a secondary amine resulted in the appearance of a new carbon signal at 39.92 ppm in the ¹³C NMR spectrum, corresponding to the -CH₂NH- group. mdpi.com For this compound, theoretical ¹H NMR predictions would estimate the chemical shifts for the protons on the pyrazole ring, the methoxyphenyl group, and the aminomethyl substituent. The ¹³C NMR predictions would provide estimated chemical shifts for all carbon atoms, including the distinct carbons of the pyrazole ring, the methoxyphenyl group, and the methylene (B1212753) carbon of the methanamine group.

While direct computational prediction of mass spectrometry fragmentation is more complex, theoretical calculations can help in understanding the stability of potential fragment ions. The fragmentation pathways are often rationalized based on the molecule's electronic structure and bond strengths, which can be modeled computationally.

The table below illustrates the kind of theoretical spectroscopic data that could be generated for this compound based on methodologies applied to similar compounds.

Parameter Predicted Value Range Associated Functional Group
¹H NMR Chemical Shift (ppm)7.0 - 8.0Aromatic Protons (Phenyl & Pyrazole)
¹H NMR Chemical Shift (ppm)3.8 - 4.0Methanamine Protons (-CH₂NH₂)
¹H NMR Chemical Shift (ppm)3.7 - 3.9Methoxy Protons (-OCH₃)
¹³C NMR Chemical Shift (ppm)140 - 160Pyrazole & Phenyl Carbons
¹³C NMR Chemical Shift (ppm)110 - 130Pyrazole & Phenyl Carbons
¹³C NMR Chemical Shift (ppm)55 - 60Methoxy Carbon (-OCH₃)
¹³C NMR Chemical Shift (ppm)35 - 45Methanamine Carbon (-CH₂NH₂)
IR Absorption (cm⁻¹)3300 - 3500N-H Stretching
IR Absorption (cm⁻¹)3000 - 3100Aromatic C-H Stretching
IR Absorption (cm⁻¹)2850 - 2950Aliphatic C-H Stretching
IR Absorption (cm⁻¹)1500 - 1600C=N & C=C Stretching (Ring)
IR Absorption (cm⁻¹)1200 - 1300C-O Stretching

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from computational predictions for similar pyrazole derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. dntb.gov.ua By simulating the atomic motions of the molecule over time, MD can reveal the accessible conformations, their relative energies, and the dynamics of their interconversion. This is particularly important for understanding how the molecule might interact with biological targets.

For a molecule with multiple rotatable bonds, such as the bond connecting the pyrazole ring to the methoxyphenyl group and the bonds within the methanamine side chain, a vast number of conformations are possible. MD simulations can be employed to sample this conformational space efficiently. In studies of other complex heterocyclic compounds, MD simulations have been used to determine key structural and dynamic properties such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Solvent Accessible Surface Area (SASA). ajchem-a.com

The RMSD provides a measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the simulation. The RMSF, on the other hand, highlights the flexibility of different parts of the molecule, with higher values indicating greater movement. For this compound, one would expect the methanamine side chain to exhibit higher RMSF values compared to the more rigid pyrazole and phenyl rings.

The dihedral angles between the planar pyrazole and phenyl rings are also of interest. X-ray crystallography studies of related compounds, such as 7-Chloro-2-[1-(4-methoxyphenyl)pyrazol-4-yl]-3,3-dimethyl-3H-indole, have shown that the dihedral angle between the N-methoxyphenyl unit and the pyrazole ring can be around 25.10°. researchgate.net MD simulations would allow for the exploration of the rotational barrier and the preferred dihedral angles in a solution environment, which may differ from the solid state.

The results from MD simulations can be clustered to identify the most populated conformational families. These representative structures can then be used for further studies, such as molecular docking, to predict how the molecule might bind to a protein receptor. ajchem-a.com

The following table summarizes the types of insights that could be gained from a molecular dynamics simulation of this compound.

Simulation Parameter Information Gained Expected Findings for the Compound
RMSDConformational stability over timeThe molecule is expected to reach a stable equilibrium during the simulation.
RMSFRegional flexibility of the moleculeThe methanamine side chain would likely show the highest flexibility.
Dihedral Angle AnalysisPreferred orientation of molecular fragmentsIdentification of the most stable rotational conformations of the methoxyphenyl group relative to the pyrazole ring.
Conformational ClusteringIdentification of dominant shapesA set of low-energy conformations that represent the most likely shapes of the molecule in solution.
Solvent Accessible Surface Area (SASA)Molecule's exposure to solventInformation on which parts of the molecule are more likely to be involved in intermolecular interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Methoxyphenyl 1h Pyrazol 3 Yl Methanamine Derivatives

Positional Isomerism and Substituent Effects on Pyrazole (B372694) Ring

Structure-activity relationship studies have highlighted the importance of substituents at the N1, C3, and C5 positions for biological interactions, such as with the COX-2 enzyme active site. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the electronic properties of the pyrazole ring. researchgate.net For instance, electron-donating groups can increase the acidity of the pyrrole-like NH group in unsubstituted pyrazoles. mdpi.com The steric and electronic properties of these substituents influence how the molecule fits into and interacts with biological targets.

Substitution Position Effect on Properties/Activity Example from Research
N1Influences overall molecular conformation and interaction with biological targets. nih.govThe 4-methoxyphenyl (B3050149) group at N1 affects the rotation relative to the pyrazole ring. nih.gov
C3Critical for binding to certain enzyme active sites. nih.govSubstituents at C3 can engage in key interactions within a receptor pocket.
C5Also crucial for biological activity, with the nature of the substituent impacting binding affinity. nih.govA substituted phenyl ring at C5 can be essential for complete binding with the COX-2 active site. nih.gov

Influence of the 4-Methoxyphenyl Moiety on Electronic Distribution and Aromaticity

The 4-methoxyphenyl group attached to the N1 position of the pyrazole ring exerts a significant influence on the molecule's electronic distribution and aromatic character. This moiety is generally considered electron-donating due to the resonance effect of the methoxy (B1213986) group's lone pair of electrons. This electron-donating nature can increase the electron density of the pyrazole ring, potentially affecting its reactivity and interaction with other molecules.

The planarity and rotation of the 4-methoxyphenyl group relative to the pyrazole ring are also important factors. In crystal structures of related compounds, the methoxybenzene group is often found to be essentially planar, but it is typically rotated out of the plane of the central pyrazole ring. nih.govnih.gov This dihedral angle can vary depending on the other substituents present in the molecule and the crystal packing forces. nih.govnih.gov This non-coplanarity can have implications for the extent of electronic communication between the two ring systems.

Feature Influence Observed in Derivatives
Electron-donating natureIncreases electron density on the pyrazole ring.Modulates the electronic properties of the pyrazole core. researchgate.net
Steric hindranceAffects the conformation of the molecule.The rotation of the 4-methoxyphenyl group influences molecular shape. nih.govnih.gov
AromaticityContributes to the overall aromatic system of the molecule.The presence of two aromatic rings can facilitate π-π stacking interactions. mdpi.com

Role of the Methanamine Substituent in Molecular Interactions

The methanamine substituent at the C3 position introduces a basic and flexible side chain to the pyrazole core. The primary amine group is a key functional group capable of participating in various molecular interactions, most notably hydrogen bonding. As a hydrogen bond donor, the -NH2 group can interact with electronegative atoms like oxygen and nitrogen in biological macromolecules such as proteins and enzymes.

The flexibility of the methanamine side chain allows it to adopt different conformations, which can be crucial for optimal binding to a target site. The presence of this group also significantly influences the physicochemical properties of the molecule, such as its solubility and lipophilicity, which are important for its pharmacokinetic profile.

Interaction Type Role of Methanamine Group Significance
Hydrogen BondingActs as a hydrogen bond donor.Forms strong, directional interactions with biological targets.
Electrostatic InteractionsThe nitrogen atom can be protonated, leading to positive charge.Can form ionic bonds or salt bridges with negatively charged residues.
Conformational FlexibilityThe C-C and C-N bonds can rotate freely.Allows the molecule to adapt its shape to fit into a binding pocket.

Stereochemical Considerations and Chiral Analogs

While [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine itself is not chiral, the introduction of substituents on the methanamine side chain or the pyrazole ring can create chiral centers. The study of stereoisomers is critical in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. nih.gov

The three-dimensional arrangement of atoms in chiral analogs can dictate how they interact with chiral biological environments, such as enzyme active sites or receptors. One enantiomer may bind with high affinity and elicit a desired response, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the synthesis and evaluation of stereochemically pure analogs are often necessary to fully understand the SAR and to develop safer and more effective therapeutic agents. nih.gov

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a prominent role. The methanamine group, as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring, as potential hydrogen bond acceptors, are key players in forming these networks. mdpi.com

In the solid state, these molecules can form various hydrogen-bonding motifs, such as chains or dimers. nih.govresearchgate.net For example, N-H···N hydrogen bonds can link molecules into chains. nih.gov Weaker interactions, such as C-H···O and C-H···π interactions, also contribute to the stability of the crystal lattice. researchgate.netnih.gov These intermolecular forces determine the crystal structure and can influence physical properties like melting point and solubility. Understanding these interactions is also relevant for predicting how these molecules might interact with biological targets. mdpi.comnih.gov

Interaction Description Observed Motifs in Related Structures
N-H···NHydrogen bond between the amine hydrogen and a pyrazole nitrogen.Formation of molecular chains. nih.gov
O-H···OIn related structures with hydroxyl groups, these form strong interactions.Dimer formation and chain propagation. nih.gov
C-H···OWeaker hydrogen bonds involving carbon-bound hydrogens.Contribute to the formation of 2D and 3D networks. researchgate.netnih.gov
C-H···πInteraction between a C-H bond and an aromatic ring.Further stabilizes the crystal packing. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Approaches

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov

For derivatives of this compound, QSAR models can be developed by calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features. These descriptors are then used to build a mathematical model that relates them to a specific biological activity. Statistical methods like multiple linear regression (MLR) and machine learning algorithms such as support vector machines (SVM) are commonly employed. researchgate.net Successful QSAR models can provide insights into the key molecular features that drive activity and can guide the design of new analogs with improved properties. mdpi.com

Chemical Reactivity and Derivatization of 1 4 Methoxyphenyl 1h Pyrazol 3 Yl Methanamine

Reactions at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1), which is substituted with the 4-methoxyphenyl (B3050149) group in the target molecule. The lone pair of electrons on the N2 atom imparts basic properties to the pyrazole ring, making it susceptible to protonation and alkylation.

While the N1 position is already substituted, the N2 nitrogen can undergo reactions such as alkylation, particularly with reactive alkylating agents, to form pyrazolium (B1228807) salts. The quaternization of the N2 nitrogen can significantly alter the electronic properties of the pyrazole ring, influencing its stability and further reactivity.

Acylation at the N2 position is also a possibility, leading to the formation of N-acylpyrazolium intermediates. These reactions, however, are less common compared to reactions at other sites of the molecule, as the nucleophilicity of the N2 atom is relatively low due to the aromatic nature of the pyrazole ring.

Reactions at the Pyrazole Carbon Atoms

The pyrazole ring is an electron-rich heteroaromatic system, making it prone to electrophilic substitution reactions. rrbdavc.org The position of substitution is highly dependent on the nature of the substituents already present on the ring. For 1-substituted pyrazoles, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich carbon atom. rrbdavc.org

Table 1: Common Electrophilic Substitution Reactions at the C4-Position of the Pyrazole Ring

ReactionReagentProduct
HalogenationN-halosuccinimide (NCS, NBS, NIS)4-Halo-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine
NitrationHNO₃/H₂SO₄4-Nitro-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine
SulfonationSO₃/H₂SO₄4-Sulfonyl-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine
FormylationVilsmeier-Haack reagent (POCl₃/DMF)1-(4-methoxyphenyl)-3-(aminomethyl)-1H-pyrazole-4-carbaldehyde mdpi.comwikipedia.orgijpcbs.comresearchgate.netorganic-chemistry.org

The Vilsmeier-Haack reaction is a particularly useful method for introducing a formyl group at the C4 position of the pyrazole ring. mdpi.comwikipedia.orgijpcbs.comresearchgate.netorganic-chemistry.org This aldehyde functionality can then serve as a versatile handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion into other functional groups.

Furthermore, metalation of the pyrazole ring, typically at the C5 position by deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophile, offers another route for functionalization. nih.gov This approach allows for the introduction of a wide range of substituents at a position that is generally less reactive towards electrophilic attack.

Transformations of the Methanamine Group

The primary amine of the methanamine group is a key site for derivatization, allowing for the introduction of a wide array of functionalities through well-established amine chemistry.

Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the parent compound.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for the synthesis of secondary and tertiary amines. For instance, the reaction of a pyrazole carbaldehyde with an amine followed by reduction with a hydride reagent is a common strategy. mdpi.com

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form Schiff bases (imines). researchgate.netjmchemsci.comjocpr.com This reaction is often reversible and can be used to introduce a variety of substituents or to generate intermediates for further transformations.

Table 2: Representative Transformations of the Methanamine Group

Reaction TypeReagent(s)Product Type
AcylationAcyl chloride, AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₄)Secondary/Tertiary Amine mdpi.com
Schiff Base FormationAldehyde/KetoneImine researchgate.netjmchemsci.comjocpr.com

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The 4-methoxyphenyl group is an electron-rich aromatic ring due to the electron-donating nature of the methoxy (B1213986) group, which activates the ring towards electrophilic aromatic substitution. wikipedia.org The methoxy group is an ortho-, para-director. Since the para position is occupied by the pyrazole ring, electrophilic attack is expected to occur at the ortho positions (C2' and C6') of the phenyl ring.

However, the pyrazole ring itself is a highly electron-rich system and is generally more susceptible to electrophilic attack than the methoxyphenyl ring. rrbdavc.org Therefore, selective substitution on the methoxyphenyl ring would likely require careful control of reaction conditions to favor attack on the less reactive aromatic system. One possible strategy could involve the protonation of the pyrazole ring with a strong acid, which would deactivate it towards electrophilic attack and thereby direct the electrophile to the methoxyphenyl ring. The nitration of 1-phenylpyrazole, for instance, has been shown to occur on the phenyl ring under strongly acidic conditions. rsc.org

Development of Novel Functionalized Derivatives and Scaffolds

The versatile reactivity of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine makes it a valuable building block for the synthesis of more complex molecular architectures and novel functionalized derivatives with potential biological activity.

The introduction of various substituents on the pyrazole ring, the methanamine group, and the methoxyphenyl moiety can lead to the generation of large libraries of compounds for screening in drug discovery programs. For example, derivatives of 1-aryl-1H-pyrazoles have been investigated as tubulin inhibitors for cancer therapy. nih.gov The core structure has also been incorporated into compounds with anti-inflammatory properties. nih.gov

Furthermore, the functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. For instance, the methanamine group and a suitably positioned functional group on the pyrazole ring could be cyclized to form novel polycyclic aromatic systems. The development of such derivatives and scaffolds is an active area of research, driven by the quest for new therapeutic agents and functional materials.

Applications in Chemical Research and Materials Science Non Biological Focus

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

Pyrazole-based structures are widely recognized as excellent chelating agents for a variety of transition metals. mdpi.com The two adjacent nitrogen atoms within the pyrazole (B372694) ring can coordinate with metal ions, a property that is fundamental to their application in coordination chemistry. mdpi.comresearchgate.net The aminomethyl group at the 3-position of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine introduces an additional coordination site, enabling the molecule to act as a bidentate or even a bridging ligand in the formation of metal complexes.

The coordination of pyrazole derivatives to metal centers can create complexes with diverse topologies and functionalities. These complexes are explored for their potential in various catalytic applications. mdpi.com The specific arrangement of the pyrazole and aminomethyl groups can form stable chelate rings with metal ions, influencing the electronic and steric environment around the metal center. This, in turn, can modulate the catalytic activity and selectivity of the complex in organometallic catalysis. For instance, heteroleptic copper(I) complexes bearing functionalized 1H-pyrazole-bipyridine ligands have been synthesized and their photophysical properties investigated. rsc.org While direct catalytic applications of complexes involving this compound are not extensively documented, the structural analogy to known catalytic systems suggests its potential in this area.

Exploration in Polymer Chemistry

The presence of a primary amine group (-NH2) in this compound makes it a suitable monomer for the synthesis of polymers through polycondensation reactions. This process typically involves reacting the diamine or monoamine monomer with dicarboxylic acids, acyl chlorides, or other bifunctional monomers to form long polymer chains.

Research has demonstrated the synthesis of novel classes of biologically active polyazomethines using polycondensation techniques, where various derivatives of diaminopyrazole are reacted with terephthalaldehyde. tandfonline.combohrium.com Similarly, polyamides containing α-amino acid residues have been reported as biodegradable materials, showcasing the utility of amine functionalities in polymer backbones. nih.gov

The incorporation of the rigid pyrazole ring into a polymer backbone can impart desirable thermal and mechanical properties. For example, newly synthesized polyazomethines containing pyrazole moieties have been shown to possess high thermal stability. tandfonline.combohrium.com The specific structure of this compound could be leveraged to create functionalized polyamides or polyimides. These polymers could exhibit unique properties derived from the pyrazole core, such as metal-coordinating capabilities or specific optical characteristics, making them candidates for applications in membranes, coatings, or specialty plastics.

Advanced Materials Science Applications (e.g., optical properties, electronic properties)

Pyrazole derivatives are a significant class of compounds in materials science, particularly for their electronic and nonlinear optical (NLO) properties. researchgate.netwum.edu.pk These properties arise from the delocalized π-electron system of the heterocyclic ring, which can be further tuned by the introduction of electron-donating and electron-accepting groups. ijraset.com The 1-(4-methoxyphenyl) group acts as an electron-donating substituent, which can enhance the molecule's ability to exhibit interesting photophysical behaviors.

Optical Properties: Many pyrazole and pyrazoline derivatives have been investigated as candidates for NLO materials, which have potential applications in optical data storage, signal processing, and telecommunications. researchgate.netnih.gov The NLO response is often quantified by the first hyperpolarizability (β). Studies on related pyrazole derivatives have shown significant NLO activity. For instance, computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various pyranopyrazole derivatives, revealing large hyperpolarizability values. wum.edu.pk The investigation of a newly synthesized (nitrovinyl)-1H-pyrazole derivative using the Z-scan technique revealed a two-photon absorption (2PA) cross-section with a maximum of 67 GM at 690 nm. nih.gov The first hyperpolarizability (β(HRS)) was experimentally determined to be 45±2×10⁻³⁰ cm⁵/esu, which was in good agreement with theoretical calculations. nih.gov

The photophysical properties, including absorption and emission spectra, of pyrazole derivatives are also of great interest. doi.orgnih.gov The specific substituents on the pyrazole ring dictate the wavelengths of absorption and emission, as well as the quantum yield of fluorescence. nih.gov

Electronic Properties: The electronic structure of pyrazole-containing molecules makes them suitable for use in electronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are key parameters that determine the electronic behavior of a material. researchgate.net The energy gap between HOMO and LUMO influences the material's conductivity and its potential use in organic electronics. acs.org Metal-organic frameworks (MOFs) based on pyrazole ligands have been investigated for their electrical properties, with some showing potential for proton conductivity, which is relevant for applications like fuel cells. acs.org The ability of the pyrazole nitrogen atoms to coordinate with metals and participate in hydrogen bonding allows for the creation of ordered structures with pathways for charge transport. researchgate.netacs.org

Table 1: Nonlinear Optical (NLO) Properties of Selected Pyrazole Derivatives (Illustrative Examples)
Compound DerivativeMethodFirst Hyperpolarizability (β) (esu)Key Finding
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleExperimental (HRS) & Theoretical (MP2)45±2×10-30 cm5/esuGood agreement between experimental and theoretical values, indicating reliability of predictive models for NLO properties. nih.gov
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesExperimental (Z-scan)-Compounds identified as good candidates for NLO applications based on optical nonlinearity studies. researchgate.net
Pyranopyrazole ScaffoldsTheoretical (DFT)-Derivatives exhibit significant NLO activity with large calculated hyperpolarizability values. wum.edu.pk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine, and how are yields optimized?

  • Methodology : The compound is typically synthesized via pyrazole ring formation followed by functionalization. A common approach involves condensation of hydrazine derivatives with β-keto esters or alkynes under acidic or basic conditions . For example, describes a two-step process:

Formation of the pyrazole core using 4-methoxybenzyl chloride and 1-ethylpyrazole in the presence of NaH.

Amine group introduction via reductive amination or nucleophilic substitution.

  • Optimization : Yields (60–85%) depend on reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
  • X-ray Diffraction : SHELXL software ( ) resolves crystal structures, revealing bond angles and intermolecular interactions critical for bioactivity studies .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 218.12 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent Biological Impact Source
4-MethoxyphenylEnhanced receptor binding due to electron-donating methoxy group
Cyclopropyl (vs. methyl)Increased steric hindrance reduces enzymatic metabolism, improving half-life
Fluorinated analogsHigher lipophilicity enhances blood-brain barrier penetration
  • Methodology : Comparative assays (e.g., enzyme inhibition, antimicrobial activity) paired with computational docking (AutoDock, Schrödinger) validate SAR trends .

Q. How can contradictions in biological assay results (e.g., varying IC₅₀ values) be systematically addressed?

  • Resolution Strategies :

Purity Verification : HPLC (>95% purity) and elemental analysis to exclude impurities () .

Assay Conditions : Standardize solvent (DMSO concentration <1%), pH (7.4 for physiological mimicry), and temperature (37°C) .

Control Compounds : Use reference inhibitors (e.g., cisplatin for cytotoxicity assays) to calibrate experimental systems .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulates binding stability with receptors (e.g., 100 ns simulations in GROMACS) .
  • Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonding with pyrazole N-atoms) .
  • QSAR : Correlates electronic descriptors (HOMO/LUMO) with activity data to guide derivative design .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and OV/AG-P99 respirators to prevent inhalation/contact () .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar) to prevent oxidation.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

Data Contradictions and Validation

  • Example : Discrepancies in melting points (reported 120–125°C vs. 115–118°C) may arise from polymorphic forms. Validate via differential scanning calorimetry (DSC) and PXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine
Reactant of Route 2
[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.